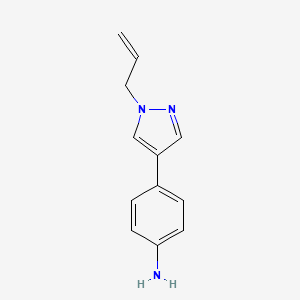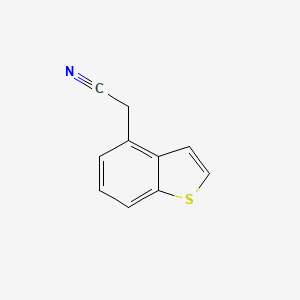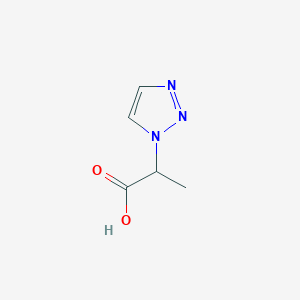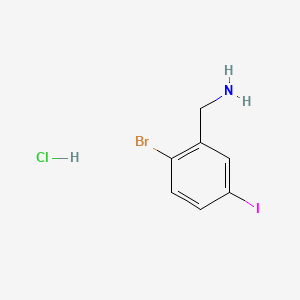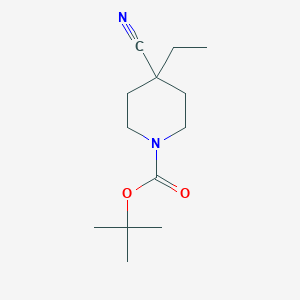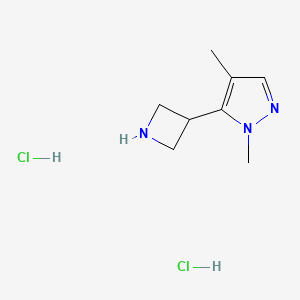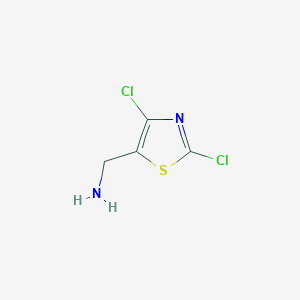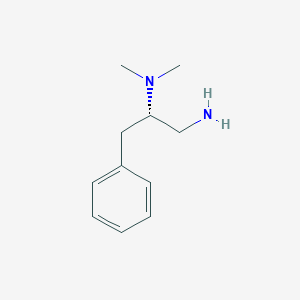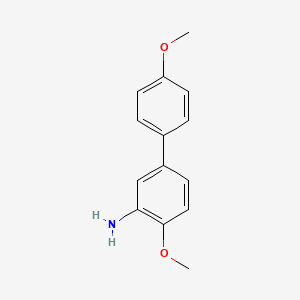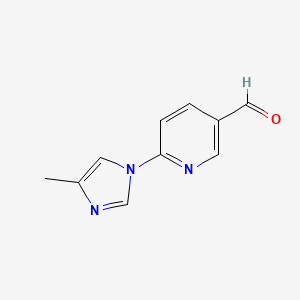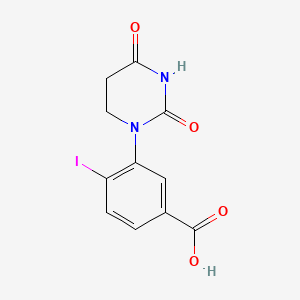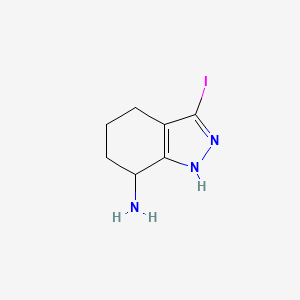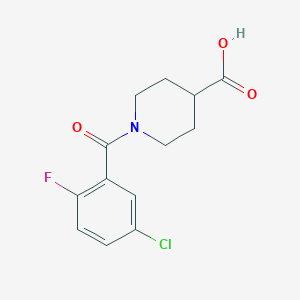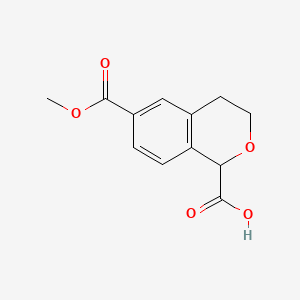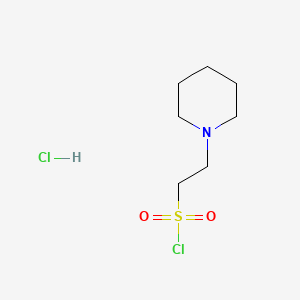
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of piperidine with ethane-1-sulfonyl chloride in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, with the addition of bases or acids to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with amines can lead to the formation of sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in other molecules. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride: Similar in structure but contains a fluoride group instead of a chloride group.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Contains a phenyl group and is used in different applications.
Uniqueness
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the presence of both piperidine and sulfonyl chloride groups. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .
Eigenschaften
Molekularformel |
C7H15Cl2NO2S |
|---|---|
Molekulargewicht |
248.17 g/mol |
IUPAC-Name |
2-piperidin-1-ylethanesulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H14ClNO2S.ClH/c8-12(10,11)7-6-9-4-2-1-3-5-9;/h1-7H2;1H |
InChI-Schlüssel |
PKBCUVFPZZHKER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCS(=O)(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


